molecular formula C18H20N2O3S B2708933 N-(4-acetamidophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide CAS No. 877649-33-7

N-(4-acetamidophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide

Cat. No.: B2708933
CAS No.: 877649-33-7
M. Wt: 344.43
InChI Key: JXPLGPXIKBXFPF-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a chemical compound provided for research purposes, with the CAS Registry Number 877649-33-7 . It has a molecular formula of C 18 H 20 N 2 O 3 S and a molecular weight of 344.428 g/mol . This molecule features a tetrahydropyran (oxane) ring core substituted with a thiophene moiety and a carboxamide linker connected to a para-acetamidophenyl group. While specific biological data for this exact compound is limited in the public domain, its structure places it within a class of molecules of significant interest in medicinal chemistry. Research into structurally related carboxamide-containing compounds has demonstrated promising antibacterial properties, particularly against resistant bacterial strains such as ESBL-producing E. coli . For instance, certain N-(pyridinyl)thiophene-carboxamide derivatives have been shown to exhibit activity through molecular docking with bacterial β-lactamase enzymes . This suggests that this compound may serve as a valuable scaffold for investigating new antimicrobial agents, exploring structure-activity relationships (SAR), or developing enzyme inhibitors. It is intended for use in chemical biology, pharmaceutical research, and as a building block in organic synthesis. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

IUPAC Name

N-(4-acetamidophenyl)-4-thiophen-2-yloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13(21)19-14-4-6-15(7-5-14)20-17(22)18(8-10-23-11-9-18)16-3-2-12-24-16/h2-7,12H,8-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPLGPXIKBXFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-acetamidophenylamine with thiophene-2-carboxylic acid under acidic conditions to form an intermediate amide. This intermediate is then cyclized with an appropriate oxane derivative under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

Scientific Research Applications

N-(4-acetamidophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Key Observations and Limitations

  • Contradictions : Compound 15’s high melting point (>300°C) suggests stronger intermolecular forces than the target compound, which lacks polar hydrazine groups .
  • Synthesis Complexity : The oxane ring may require more elaborate cyclization steps compared to microwave-assisted thiophene syntheses in .

Biological Activity

N-(4-acetamidophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide, with the CAS number 877649-33-7 and a molecular formula of C18H20N2O3S, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an acetamidophenyl group, a thiophene moiety, and an oxane ring. Its molecular weight is approximately 344.43 g/mol, and it can be represented by the SMILES notation: CC(=O)Nc1ccc(cc1)NC(=O)C1(CCOCC1)c1cccs1 .

Biological Activity Overview

Research on this compound has indicated various biological activities, primarily in the realms of antimicrobial , anticancer , and anti-inflammatory effects.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains. For instance, in vitro tests have shown that derivatives of similar compounds possess significant antibacterial activity, which may extend to this compound based on structural analogies.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anticancer Potential

The compound's structure suggests potential anticancer activity. Similar compounds have been shown to induce apoptosis in cancer cell lines. For example, a study involving thiosemicarbazones demonstrated significant cytotoxicity against glioblastoma and breast cancer cells at low concentrations (nanomolar range). It is hypothesized that this compound may exhibit comparable effects due to its structural components.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of related compounds on human cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.0Apoptosis induction
U87MG (Glioblastoma)3.5Oxidative stress
HeLa (Cervical Cancer)7.0Cell cycle arrest

The findings indicate that compounds with similar functional groups can significantly inhibit cell proliferation and induce apoptosis through mechanisms such as oxidative stress and cell cycle disruption.

Anti-inflammatory Activity

Emerging research highlights the anti-inflammatory potential of oxane derivatives. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess this property.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound may interact with specific receptors involved in cell signaling pathways related to cancer progression.
  • Oxidative Stress Induction : By increasing reactive oxygen species (ROS), the compound can trigger apoptotic pathways in cancer cells.

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